molecular formula C8H4F6O B1279352 2,6-Bis(trifluoromethyl)phenol CAS No. 46377-35-9

2,6-Bis(trifluoromethyl)phenol

Cat. No. B1279352
CAS RN: 46377-35-9
M. Wt: 230.11 g/mol
InChI Key: WMTYURHKRZDHAM-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)phenol is a chemical compound with the molecular formula C8H4F6O . It has an average mass of 230.107 Da and a monoisotopic mass of 230.016632 Da .


Molecular Structure Analysis

The molecular structure of 2,6-Bis(trifluoromethyl)phenol consists of a phenol group with two trifluoromethyl groups attached at the 2 and 6 positions of the phenol ring . The exact structure can be viewed in 3D on various chemical databases .


Chemical Reactions Analysis

The chemical reactions involving 2,6-Bis(trifluoromethyl)phenol are complex and involve various steps . The reactions are influenced by various factors such as the presence of other reagents, temperature, and pressure .


Physical And Chemical Properties Analysis

2,6-Bis(trifluoromethyl)phenol has a molecular weight of 230.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 230.01663372 g/mol .

Scientific Research Applications

Application 1: Organic Intermediate in Synthesis

  • Summary of Application: 2,6-Bis(trifluoromethyl)phenol is used as an organic intermediate in synthesis . It plays a crucial role in the formation of more complex chemical structures during the synthesis process.

Application 2: Photoluminescence and Electroluminescence of Iridium(III) Complexes

  • Summary of Application: 2,6-Bis(trifluoromethyl)phenol has been used in the creation of iridium(III) complexes, which have shown promising photoluminescent and electroluminescent properties . These properties make them potentially useful in the development of organic light-emitting diodes (OLEDs).
  • Methods of Application: The creation of these iridium(III) complexes involved using 2,6-Bis(trifluoromethyl)phenol as a monoanionic cyclometalated ligand . The complexes were then investigated for their luminescent properties.
  • Results or Outcomes: The complexes emitted green (503 nm) and orange (579 nm) lights, respectively . The electron mobility of the two complexes is as high as that of the electron transport material Alq3 (tris-(8-hydroxyquinoline)aluminium), which is useful for their performances in OLEDs . The OLEDs with one of the complexes as the emitter showed excellent performances with a maximum current efficiency of 74.8 cd A−1, a maximum external quantum efficiency of 27.0%, a maximum power efficiency of 33.4 lm W−1, and the efficiency roll-off is mild .

Application 3: Synthesis of Iridium(III) Complexes

  • Summary of Application: 2,6-Bis(trifluoromethyl)phenol has been used as a monoanionic cyclometalated ligand in the synthesis of new heteroleptic iridium(III) complexes .
  • Methods of Application: The synthesis involved using 2,6-Bis(trifluoromethyl)phenol and 2-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)phenol and 2-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)phenol as ancillary ligands .
  • Results or Outcomes: The resulting complexes showed different emission colors (green and orange) and high electron mobility, which is useful for their performances in organic light-emitting diodes (OLEDs) .

Application 4: Solubility Enhancement of Cobalt(III) Chelates

  • Summary of Application: Trifluoromethyl-substituted phenols, including 2,6-Bis(trifluoromethyl)phenol, have been used to enhance the solubility of cobalt(III) chelates in supercritical carbon dioxide .
  • Methods of Application: The solubilities of several cobalt(III) chelates were investigated in the presence of 2,6-Bis(trifluoromethyl)phenol using UV-vis spectrophotometry .
  • Results or Outcomes: The addition of 2,6-Bis(trifluoromethyl)phenol resulted in a significant enhancement in the solubility of the cobalt(III) chelates .

Safety And Hazards

The safety data sheet for 2,6-Bis(trifluoromethyl)phenol indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-bis(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTYURHKRZDHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438946
Record name 2,6-bis(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(trifluoromethyl)phenol

CAS RN

46377-35-9
Record name 2,6-bis(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
A Kovács, I Hargittai - Journal of Molecular Structure: THEOCHEM, 1998 - Elsevier
The potential energy hypersurface of 2-trifluoromethylresorcinol and 2,6-bis(trifluoromethyl)phenol has been studied by quantum chemical computations at the HF/6-31G** and MP2/6-…
Number of citations: 15 www.sciencedirect.com
JA Miller, MC Coleman… - The Journal of Organic …, 1993 - ACS Publications
The primarybiliary metabolic pathways in rats for the antiinflammatory drug tebufelone (1) involve hydroxylation of a terf-butyl group2 and modification (including hydroxylation) at the …
Number of citations: 24 pubs.acs.org
A Kovács, I Macsári, I Hargittai - The Journal of Physical Chemistry …, 1999 - ACS Publications
Intramolecular F···H hydrogen bonding in 2-fluorophenol, 2,6-difluorophenol, and 2,3,5,6-tetrafluorohydroquinone has been studied by ab initio molecular orbital calculations. Geometry …
Number of citations: 58 pubs.acs.org
K Smith, X Mu, Z Li, AM Holland, JS Woodhead… - …, 2023 - Wiley Online Library
Several new acridinium esters 2–9 having their central acridinium ring bearing a 9‐(2,5‐dimethylphenoxycarbonyl), 9‐(2,6‐bis(trifluoromethyl)phenoxycarbonyl) or 9‐(2,6‐…
A Kovács, I Hargittai - International journal of quantum …, 1997 - Wiley Online Library
As part of our investigation of intramolecular hydrogen bonding and its geometrical consequences, ab initio molecular orbital calculations on 2‐trifluoromethylphenol and 2‐…
Number of citations: 13 onlinelibrary.wiley.com
AM Holland - 2002 - search.proquest.com
This thesis contains research into the synthesis of chemiluminescent compounds, most of which were novel, and the study of their chemiluminescent properties. Additional compounds …
Number of citations: 2 search.proquest.com
X Mu - 2005 - search.proquest.com
The thesis reports the successful synthesis of many new acridinium esters and the investigation of their chemiluminescent and stability properties. Such compounds were designed to …
Number of citations: 2 search.proquest.com
W Espinosa Manrique, MP Badenes… - Zeitschrift für …, 2023 - degruyter.com
2,6-Dichlorobenzamide (BAM), 2-(trifluoromethyl)benzamide (TBAM), 2-(trifluoromethyl)benzoic acid (TBA), and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) are …
Number of citations: 2 www.degruyter.com
IN Kolesnikova, OV Dorofeeva, NM Karasev… - Journal of Molecular …, 2014 - Elsevier
The molecular structure of 1,3,5-tris(trifluoromethyl)benzene (1,3,5-TTFB) was studied by gas-phase electron diffraction (GED) and quantum chemical calculations (B3LYP method with 6…
Number of citations: 4 www.sciencedirect.com
ML Hu, M Joharian, SAA Razavi, A Morsali… - Journal of Hazardous …, 2021 - Elsevier
Many piesce of research have been performed to detect nitroaromatic-compounds (NACs) by metal-organic frameworks (MOFs). Despite extensive studies, there are still significant …
Number of citations: 76 www.sciencedirect.com

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